FaeI protein
CAS No.: 148813-55-2
Cat. No.: VC0235219
Molecular Formula: C8H13NO2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148813-55-2 |
|---|---|
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 0 |
Introduction
Structural Characteristics of FaeI Protein
Primary Structure Analysis
The FaeI protein is characterized by specific molecular features that define its function and interactions. Analysis of the primary structure reveals that:
-
FaeI is synthesized with an amino-terminal signal sequence, indicating its secretory nature
-
The mature protein has a molecular mass of approximately 24,804 Da
-
Despite low sequence identity (approximately 15%) with the major subunit FaeG, FaeI maintains structural relatedness
Secondary Structure Predictions
Hydrophobic cluster analysis (HCA) and secondary structure predictions using profile neural network prediction programs (PHD) have provided valuable insights into the structural characteristics of FaeI. These analyses reveal:
Table 1. Comparison of Structural Features Between FaeI and Related Fimbrial Subunits
| Protein | Molecular Mass (Da) | Signal Sequence | Sequence Identity with FaeG (%) | Subcellular Location |
|---|---|---|---|---|
| FaeI | 24,804 | Present | ~15 | Fimbrial structure |
| FaeH | 25,461 | Present | ~15 | Fimbrial structure |
| FaeJ | 25,093 | Present | ~15 | Fimbrial structure |
| FaeG | Variable | Present | 100 | Major fimbrial component |
| FaeF | 15,161 | Present | Low | Fimbrial structure |
Genetic Analysis of faeI
Gene Organization and Expression
The genetic determinant for K88 fimbriae biosynthesis, including the faeI gene, is typically located on large, nonconjugative plasmids in enterotoxigenic E. coli . The faeI gene is part of the K88 gene cluster, which contains at least six structural genes (faeC-faeH) involved in fimbrial biosynthesis, with additional genes including faeI and faeJ.
Sequence analysis of the faeI gene has revealed specific characteristics:
-
The gene encodes a protein with an amino-terminal signal sequence
-
Expression analysis indicates that faeI is transcribed alongside other K88 fimbrial genes
-
The genetic organization positions faeI within the K88 operon, suggesting coordinated expression with other fimbrial components
Functional Role of FaeI Protein
Bacterial Colonization and Pathogenesis
FaeI's contribution to bacterial colonization processes can be inferred from its structural context:
Comparison with Related Fimbrial Proteins
Structural Relations Within the K88 Family
Comparative analysis of FaeI with other fimbrial proteins reveals significant structural relationships:
-
Despite low sequence identity, FaeI shares structural similarities with major K88 fimbrial subunits
-
FaeI, FaeH, and FaeJ constitute a group of minor subunits with similar structural characteristics but potentially different functions
-
The structural conservation among K88 family proteins suggests evolutionary relatedness despite sequence divergence
Distinctions from Other Fimbrial Families
Structural analyses have highlighted important distinctions between K88-related subunits and other fimbrial families:
-
FaeI and other K88-related proteins appear to differ structurally from type I or P-fimbrial subunits
-
These structural differences likely reflect adaptations to different host receptors and environmental niches
-
The distinct structural features of K88 family proteins, including FaeI, may contribute to their specific adhesive properties and host tropism
Table 2. Functional Comparison Between FaeI and Other Fimbrial Subunits
| Protein | Role in Fimbrial Biogenesis | Effect of Mutation on Fimbrial Assembly | Effect on Adhesive Properties | Primary Function |
|---|---|---|---|---|
| FaeI | Auxiliary | Minimal effect | Minimal effect | Structural component |
| FaeH | Essential | Severe disruption | Minimal effect | Biogenesis mediator |
| FaeJ | Auxiliary | Minimal effect | Minimal effect | Structural component |
| FaeG | Essential | Complete loss | Complete loss | Major adhesin |
| FaeF | Essential | Severe disruption | Minimal effect | Biogenesis mediator |
Research Methods in FaeI Protein Analysis
Analytical Techniques
Various analytical methods have been employed to characterize FaeI protein:
-
Nucleotide sequencing of the faeI gene to determine primary structure
-
Immunoblotting and immunoelectron microscopy to localize FaeI within fimbrial structures
-
Hydrophobic cluster analysis and secondary structure predictions to determine structural features
-
Mutational analysis to assess functional roles in fimbrial biogenesis and adhesion
Expression Systems and Protein Purification
For detailed characterization and functional studies, FaeI protein has been:
-
Expressed in bacterial systems including E. coli
-
Generated as hybrid proteins (such as Cro-LacZ-FaeI) for raising specific antisera
-
Analyzed using various immunological techniques to determine localization and interactions
-
Studied through mutation of the corresponding gene to assess functional significance
Current Applications and Future Research Directions
Future Research Directions
Several promising areas for future research on FaeI protein include:
-
More detailed structural analysis using advanced techniques such as X-ray crystallography or cryo-electron microscopy
-
Investigation of potential interactions between FaeI and host receptors or immune components
-
Exploration of environmental factors that might influence FaeI expression and function
-
Comparative genomic and proteomic analyses across different E. coli strains to understand evolutionary patterns
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume